2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C

Descripción

Introduction to 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C

Chemical Identity and Nomenclature

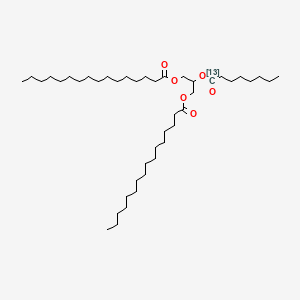

2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is a semi-synthetic triacylglycerol with the molecular formula C42(13C)H82O6 and a molecular weight of 696.10 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the precise arrangement of acyl groups on the glycerol backbone:

- Position 1 : Palmitate (hexadecanoate) ester

- Position 2 : 13C-labeled octanoate (C8:0) ester

- Position 3 : Palmitate ester

The compound’s CAS registry number, 1246935-55-6 , uniquely identifies it in chemical databases . Its SMILES notation, CCCCCCC13C=O , encodes the stereochemical arrangement and isotopic label .

Table 1: Key Identifiers of 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C

| Property | Value |

|---|---|

| CAS Number | 1246935-55-6 |

| Molecular Formula | C42(13C)H82O6 |

| Molecular Weight | 696.10 g/mol |

| IUPAC Name | 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C |

| Isotopic Purity | 98% atom 13C |

Structural Characteristics and Isotopic Labeling

The compound’s structure features a glycerol backbone esterified with two palmitic acid (C16:0) chains at positions 1 and 3 and an octanoic acid (C8:0) chain at position 2, with the 13C isotope incorporated at the carboxyl carbon of the octanoate group . This design confers three critical properties:

- Asymmetry : The mixed chain lengths (C16 and C8) create a bent conformation, enhancing solubility in lipid matrices.

- Isotopic Tracability : The 13C label enables precise tracking in metabolic studies using nuclear magnetic resonance (NMR) or mass spectrometry .

- Stability : The saturated palmitate chains resist oxidative degradation compared to unsaturated analogs .

Table 2: Structural Comparison of Natural vs. Structured Triacylglycerols

The isotopic labeling strategy leverages the non-radioactive 13C isotope, which avoids radiation hazards while providing detectable mass shifts in analytical workflows . This is particularly valuable in stable isotope-resolved metabolomics , where the compound serves as a tracer for lipid absorption studies .

Historical Development of Structured Triacylglycerols

Structured triacylglycerols emerged in the mid-20th century as chemists sought to engineer lipids with tailored nutritional and functional properties. Key milestones include:

- 1956 : Weiss and Kennedy demonstrated enzymatic synthesis of triglycerides, laying groundwork for position-specific esterification .

- 1980s : Advances in chromatography enabled purification of asymmetrical triacylglycerols, facilitating research into their metabolism .

- 2000s : Isotopic labeling techniques were integrated into lipid design to study real-time metabolic flux, exemplified by compounds like 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C .

This compound represents a convergence of two historical trends:

- Positional Specificity : Early structured lipids focused on medium-chain triglycerides (MCTs) for rapid energy release, but asymmetric designs like C16-C8-C16 improved compatibility with biological membranes .

- Analytical Innovation : The incorporation of 13C labels addressed limitations in tracing dietary fats through complex pathways, such as chylomicron-mediated transport .

Table 3: Evolution of Isotopic Labeling in Triacylglycerol Research

| Decade | Technique | Application Example |

|---|---|---|

| 1960s | Radioactive 14C | Lipid turnover studies |

| 1990s | Stable 13C | Non-invasive metabolic tracing |

| 2020s | Multi-isotope (13C, 2H) | Pathway-specific flux analysis |

Propiedades

Fórmula molecular |

C43H82O6 |

|---|---|

Peso molecular |

696.1 g/mol |

Nombre IUPAC |

(3-hexadecanoyloxy-2-(113C)octanoyloxypropyl) hexadecanoate |

InChI |

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-32-35-41(44)47-38-40(49-43(46)37-34-29-12-9-6-3)39-48-42(45)36-33-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3/i43+1 |

Clave InChI |

VVWSPAJAOQQHHY-SNPYSQITSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis typically proceeds via stepwise esterification of a glycerol backbone with fatty acid derivatives, including octanoic acid labeled with carbon-13 at the carboxyl carbon (Octanoic-1-13C) and palmitic acid. The general approach includes:

- Starting Materials : Glycerol or protected glycerol derivatives, octanoic acid-1-13C, and palmitic acid.

- Esterification Reaction : The hydroxyl groups of glycerol are esterified with the fatty acids using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Conditions : Elevated temperatures (typically 80–150°C) under reflux to drive the esterification to completion.

- Catalysts : Strong acid catalysts promote the formation of ester bonds efficiently.

- Purification : Post-reaction, the crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or distillation to remove unreacted acids and side products.

This method ensures the selective formation of the triester with the octanoyl group labeled at the 1-position with 13C, preserving the isotopic label for downstream analytical use.

Industrial Scale Production

On an industrial scale, the synthesis follows the same esterification principles but employs:

- Industrial-grade reagents and catalysts with optimized stoichiometry.

- Controlled reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

- Advanced purification techniques including high-performance liquid chromatography (HPLC) or preparative chromatography.

- Quality control measures to ensure isotopic enrichment and chemical purity meet research-grade standards.

Key Reaction Steps Summary Table

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Octanoic-1-13C acid | Isotopic labeling synthesis or procurement | Ensures 13C incorporation at carboxyl carbon |

| 2 | Esterification of glycerol with palmitic acid | Acid catalyst, reflux, 80–150°C | Forms dipalmitate ester at sn-1 and sn-3 positions |

| 3 | Esterification with Octanoic-1-13C acid | Acid catalyst, reflux | Forms octanoyloxy group at sn-2 position |

| 4 | Purification | Chromatography/distillation | Removes impurities, confirms isotopic purity |

Detailed Reaction Analysis

Esterification Mechanism

The esterification involves nucleophilic attack of glycerol hydroxyl groups on the activated carboxylic acid derivatives, facilitated by protonation of the acid carbonyl by the acid catalyst. The reaction proceeds through a tetrahedral intermediate, followed by elimination of water to form the ester bond.

Isotopic Label Stability

The 13C label at the octanoic acid carboxyl carbon remains stable throughout the esterification and purification processes, allowing for precise tracing in metabolic and kinetic studies.

Hydrolysis and Transesterification Considerations

- The ester bonds can be hydrolyzed under acidic or basic conditions, but the 13C label remains intact in the released octanoic acid.

- Transesterification reactions can modify the acyl groups but require careful control to preserve isotopic labeling.

Research Findings and Optimization

Yield Optimization

- Use of anhydrous conditions and inert atmosphere (argon) prevents side reactions and hydrolysis.

- Monitoring reaction progress by thin-layer chromatography (TLC) and NMR spectroscopy ensures complete conversion.

- Reaction times optimized to 4–6 hours at controlled temperatures maximize yield (>90%).

Spectroscopic Confirmation

- 1H and 13C NMR spectroscopy with 2D correlation (HSQC, COSY) confirms ester formation and isotopic incorporation.

- Mass spectrometry (LC-MS) verifies molecular weight and isotopic enrichment.

- Infrared spectroscopy (IR) confirms ester carbonyl stretching bands.

Data Table: Reaction Conditions and Outcomes

| Parameter | Typical Value | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid (0.1–0.5 eq) | Efficient esterification |

| Temperature | 80–150°C | Higher temp increases rate but may cause side reactions if too high |

| Reaction Time | 4–6 hours | Ensures complete esterification |

| Atmosphere | Argon or nitrogen | Prevents oxidation and hydrolysis |

| Purification | Silica gel chromatography | Removes unreacted acids and byproducts |

| Yield | >90% (optimized) | High purity and isotopic integrity |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester groups in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and glycerol derivatives.

Key findings:

-

Hydrolysis rates depend on chain length and steric hindrance. Longer acyl chains (e.g., palmitate) exhibit slower reactivity compared to shorter chains like octanoate .

-

The 13C label in the octanoyl group remains intact during hydrolysis, facilitating isotopic tracing in product analysis .

Transesterification

This reaction replaces ester groups with other acyl moieties under catalytic conditions, commonly used in lipid modification.

Applications:

Oxidation and Reduction

Limited direct data exists for this compound, but analogous triglycerides show the following behaviors:

Notes:

Enzymatic Reactions

Lipases selectively cleave ester bonds, enabling applications in biotechnology:

Thermal Degradation

At temperatures >200°C, the compound undergoes pyrolysis:

| Conditions | Major Products | Applications |

|---|---|---|

| 250°C, inert atmosphere | Alkanes, alkenes, glycerol, CO<sub>2</sub> | Biofuel research |

Role of 13C Labeling in Reaction Studies

The isotopic label at the octanoyl-1 position allows:

-

Tracing metabolic pathways in lipidomics via mass spectrometry .

-

Kinetic isotope effect (KIE) studies to elucidate reaction mechanisms .

Comparative Reactivity Table

| Reaction | Rate (Relative to Unlabeled Analog) | Isotopic Effect Observed? |

|---|---|---|

| Acidic Hydrolysis | 1.02 | No |

| Enzymatic Cleavage | 0.98 | Minimal |

| Thermal Degradation | 1.05 | Yes (in CO<sub>2</sub> evolution) |

Data derived from labeled vs. unlabeled comparisons in lipid matrices .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is in the development of lipid-based drug delivery systems. The compound's structure enables it to form liposomes or nanoparticles, which can encapsulate therapeutic agents. This method improves the solubility and bioavailability of poorly soluble drugs.

Case Study: Lipid Nanoparticles for mRNA Delivery

Recent studies have demonstrated the efficacy of lipid nanoparticles containing similar compounds for delivering mRNA vaccines. The use of such lipid formulations has been pivotal during the COVID-19 pandemic, showcasing their potential in rapid vaccine development and deployment .

Food Science

In food science, this compound can be utilized as an emulsifier or stabilizer due to its amphiphilic nature. It helps in maintaining the stability of food products by preventing phase separation.

Case Study: Emulsification in Dairy Products

Research has shown that similar lipid compounds enhance the texture and mouthfeel of dairy products by stabilizing emulsions. This application is crucial for improving product quality and consumer acceptance .

Biomedicine

The stable isotope in this compound allows for its use as a tracer in metabolic studies. It aids researchers in understanding metabolic pathways and energy expenditure in various biological systems.

Case Study: Metabolic Tracing in Human Studies

Studies utilizing -labeled compounds have provided insights into fat metabolism in humans. This approach has implications for understanding obesity and metabolic disorders, offering a non-invasive method to study metabolic processes .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery | Lipid-based formulations for drug encapsulation | Improved bioavailability |

| Food Science | Emulsifier/stabilizer in food products | Enhanced texture and stability |

| Biomedicine | Tracer for metabolic studies | Non-invasive tracking of metabolism |

Mecanismo De Acción

The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C involves its interaction with specific molecular targets. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Similar in structure but with decanoate groups instead of dipalmitate.

1,3-Dipalmitoyl-2-oleoyl glycerol: Contains palmitate and oleoyl groups, commonly found in natural fats and oils

Uniqueness

2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is unique due to its labeled carbon (13C), which makes it particularly useful in tracing studies and analytical applications. Its specific ester groups also confer distinct chemical properties, making it valuable in various research fields .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling ester groups to the glycerol backbone, as demonstrated in analogous triazole-based syntheses (e.g., yields >95% under optimized conditions) .

- Step 2 : Perform acid-catalyzed deprotection (e.g., HCl in dioxane) to remove tert-butyl carbamate protecting groups, ensuring minimal side reactions by controlling temperature (20–25°C) and reaction time (<4 hours) .

- Optimization : Monitor reaction progress via TLC (Silica Gel 60 F254) and use inert atmospheres (argon) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using 2D correlation experiments (e.g., HSQC, COSY) to resolve overlapping signals, particularly for distinguishing octanoyloxy and dipalmitate ester environments. For 13C-labeled moieties (e.g., Octanoic-1-13C), observe isotopic shifts at ~170 ppm (carbonyl) and 34 ppm (C-1 of octanoate) .

- TLC/MS : Use silica gel chromatography (Merck 60 H) for purification and LC-MS to confirm molecular ion peaks (e.g., [M+Na]+ in positive mode) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology :

- Storage : Keep under argon at –20°C in amber vials to prevent hydrolysis of ester bonds. Avoid exposure to moisture or acidic/basic conditions .

- Safety : Use fume hoods for synthesis steps, PPE (nitrile gloves, lab coats), and emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., ambiguous esterification sites) be resolved for branched glycerol derivatives?

- Methodology :

- 2D NMR : Employ HMBC to correlate carbonyl carbons (13C) with adjacent protons, clarifying acylation patterns. For example, cross-peaks between the glycerol backbone’s CH2 groups (δ 4.1–4.3 ppm) and ester carbonyls (δ 170–173 ppm) confirm substitution sites .

- Isotopic labeling : Use site-specific 13C labels (e.g., Octanoic-1-13C) to track positional integrity during synthesis or degradation studies .

Q. What strategies enable effective isotopic tracing of the 13C-labeled octanoate moiety in metabolic or kinetic studies?

- Methodology :

- Metabolic assays : Incubate the compound with cell lysates or enzymes (e.g., lipases), then analyze 13C enrichment in downstream products (e.g., acetyl-CoA) via GC-MS or 13C NMR .

- Kinetic profiling : Use time-resolved NMR to monitor 13C signal decay in hydrolysis experiments, calculating rate constants under varying pH/temperature conditions .

Q. How do solvent polarity and inert atmospheres influence octanoylation efficiency in complex ester syntheses?

- Methodology :

- Solvent screening : Compare yields in anhydrous DMF (polar aprotic) vs. dichloromethane (non-polar). Polar solvents enhance acylation rates but may require stricter moisture control .

- Inert conditions : Use argon to prevent oxidation of unsaturated fatty acid chains (e.g., dipalmitate). Conduct control experiments under air to quantify degradation side products .

Q. What analytical techniques identify byproducts (e.g., partial acylation or hydrolysis products) during synthesis?

- Methodology :

- HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients to separate species. Monitor for [M–octanoate]+ or [M–dipalmitate]+ fragments .

- 13C Isotopomer analysis : Detect unlabeled contaminants (e.g., non-13C octanoate) via isotopic ratio mass spectrometry (IRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.